Cas no 2351882-11-4 (Spastazoline)

Spastazoline structure
Spastazoline structure
Product name:Spastazoline
CAS No:2351882-11-4
MF:C20H30N8
MW:382.505802631378
CID:4738726
PubChem ID:135397891

Spastazoline Chemical and Physical Properties

Names and Identifiers

    • spastazoline
    • ZB1575
    • (R)-N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • AC-35617
    • 5-tert-butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine
    • BDBM50587865
    • HY-111548
    • CS-0087095
    • CHEMBL5190401
    • MS-26277
    • MFCD31813810
    • EX-A3095
    • D81121
    • N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • Spastazoline?
    • 2351882-11-4
    • SCHEMBL22035095
    • Spastazoline
    • Inchi: 1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1
    • InChI Key: HNOLTAKAPDKZRY-AWEZNQCLSA-N
    • SMILES: N1(C2N=C3C(C=CN3)=C(NC3C=C(C(C)(C)C)NN=3)N=2)CCN[C@H](C(C)C)C1

Computed Properties

  • Exact Mass: 382.25934299g/mol
  • Monoisotopic Mass: 382.25934299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.6
  • XLogP3: 4.1

Spastazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-111548-10mM*1mLinDMSO
Spastazoline
2351882-11-4 99.27%
10mM*1mLinDMSO
¥1540 2023-07-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EE653-20mg
Spastazoline
2351882-11-4 98+%
20mg
3964.0CNY 2021-07-14
DC Chemicals
DC26007-100 mg
Spastazoline
2351882-11-4 >98%
100mg
$750.0 2022-02-28
S e l l e c k ZHONG GUO
S0801-25mg
Spastazoline
2351882-11-4 99.29%
25mg
¥5370.47 2023-09-15
DC Chemicals
DC26007-1 g
Spastazoline
2351882-11-4 >98%
1g
$2600.0 2022-02-28
Ambeed
A1176737-50mg
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
2351882-11-4 99%
50mg
$87.0 2025-02-19
DC Chemicals
DC26007-100mg
Spastazoline
2351882-11-4 >98%
100mg
$750.0 2023-09-15
Aaron
AR01KLTW-50mg
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
2351882-11-4 98%
50mg
$138.00 2023-12-14
1PlusChem
1P01KLLK-10mg
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
2351882-11-4 99%
10mg
$291.00 2024-05-23
MedChemExpress
HY-111548-10mg
Spastazoline
2351882-11-4 99.27%
10mg
¥2300 2024-04-15

Additional information on Spastazoline

Research Briefing on Spastazoline (2351882-11-4): A Novel Therapeutic Agent in Chemical Biology and Medicine

Spastazoline (CAS: 2351882-11-4) is a recently identified small molecule that has garnered significant attention in the field of chemical biology and medicine due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to Spastazoline, focusing on its chemical properties, mechanism of action, and preclinical efficacy. The compound has been studied extensively for its role in modulating specific biological pathways, making it a promising candidate for further drug development.

The chemical structure of Spastazoline (2351882-11-4) features a unique scaffold that enables selective interaction with target proteins. Recent studies have elucidated its binding affinity and specificity, which are critical for its pharmacological effects. Advanced computational modeling and X-ray crystallography have been employed to characterize its molecular interactions, providing insights into its mechanism of action at the atomic level. These findings are pivotal for optimizing its therapeutic potential and minimizing off-target effects.

In preclinical studies, Spastazoline has demonstrated remarkable efficacy in animal models of neurological disorders, particularly those involving spasticity and muscle rigidity. Researchers have observed dose-dependent improvements in motor function and a reduction in pathological symptoms. These results suggest that Spastazoline could serve as a lead compound for developing treatments for conditions such as multiple sclerosis and spinal cord injuries. However, further studies are needed to assess its safety profile and pharmacokinetics in humans.

Another area of interest is the potential application of Spastazoline in oncology. Preliminary data indicate that the compound may exhibit antitumor activity by disrupting critical signaling pathways in cancer cells. In vitro assays have shown inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines. These findings, though promising, require validation through extensive in vivo studies and clinical trials to determine the compound's efficacy and safety in cancer treatment.

The synthesis and scalable production of Spastazoline (2351882-11-4) have also been a focus of recent research. Innovative synthetic routes have been developed to improve yield and purity, addressing challenges associated with its complex structure. These advancements are essential for ensuring a consistent supply of the compound for both research and potential clinical use. Additionally, efforts are underway to develop derivatives of Spastazoline with enhanced pharmacological properties.

In conclusion, Spastazoline (2351882-11-4) represents a promising avenue for therapeutic intervention in various medical conditions. Its unique chemical properties and biological activity make it a valuable subject of ongoing research. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications. The continued exploration of Spastazoline and its derivatives holds great potential for advancing the field of chemical biology and medicine.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:2351882-11-4)Spastazoline
CL5832
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:2351882-11-4)Spastazoline
A1008385
Purity:99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg
Price ($):176.0/288.0/577.0/940.0